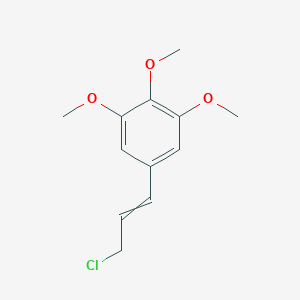3,4,5-Trimethoxy-cinnamyl chloride
CAS No.:
Cat. No.: VC13929900
Molecular Formula: C12H15ClO3
Molecular Weight: 242.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15ClO3 |
|---|---|
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | 5-(3-chloroprop-1-enyl)-1,2,3-trimethoxybenzene |
| Standard InChI | InChI=1S/C12H15ClO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,6H2,1-3H3 |
| Standard InChI Key | ZOIHAPJGSMQVCR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=CCCl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of:
-
A phenyl ring with methoxy (-OCH₃) groups at positions 3, 4, and 5.
-
An α,β-unsaturated carbonyl system (CH=CH–CO–Cl), where the acyl chloride group enhances electrophilicity .
Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 256.68 g/mol | |
| Melting Point | Not explicitly reported | – |
| Boiling Point | Not explicitly reported | – |
| Solubility | Soluble in acetone, benzene |
Reactivity
The acyl chloride group undergoes nucleophilic acyl substitution, enabling reactions with amines, alcohols, and other nucleophiles. The α,β-unsaturated system allows conjugate additions or Diels-Alder reactions .
Synthesis Methods
Direct Synthesis from Cinnamic Acid
3,4,5-Trimethoxycinnamic acid is converted to the chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] .
-
Reactant: 3,4,5-Trimethoxycinnamic acid (10 mmol).
-
Reagent: Thionyl chloride (15 mmol) in anhydrous benzene.
-
Conditions: Reflux at 60–80°C for 3–5 hours.
-
Yield: ~85–90% after purification.
Alternative Routes
-
Piperazine Derivative Synthesis: Reacting the chloride with piperazine in acetone/NaHCO₃ yields cerebral vasodilators (e.g., US3634411A) .
-
Anthranilate Conjugation: Condensation with methyl anthranilates using triethylamine produces plant growth regulators .
Applications in Pharmaceutical Chemistry
Neuroactive Agents
Derivatives of 3,4,5-trimethoxy-cinnamyl chloride exhibit cerebral vasodilating activity. For example, N-(3,4,5-trimethoxycinnamoyl)-piperazine derivatives show efficacy in enhancing cerebral blood flow .
| Property | Value |
|---|---|
| Structure | Piperazine linked to cinnamoyl chloride |
| Bioactivity | Vasodilation, antihypertensive effects |
Plant Growth Regulation
Condensation with substituted anthranilic acids yields N-3,4,5-trimethoxycinnamoylanthranilates (e.g., compound 8d), which demonstrate cytokinin-like activity in radish seedlings .
| Compound | Activity (vs. Benzyladenine) |
|---|---|
| 8d | 120% growth promotion |
| 7b | 45% inhibition |
Antinarcotic Agents
Acrylamide derivatives synthesized from the chloride (e.g., 1d–f) inhibit morphine withdrawal symptoms in mice via 5-HT₁A receptor modulation .
Recent Advances and Future Directions
Polymer Chemistry
Group-transfer polymerization of cinnamic monomers (e.g., methyl cinnamate) suggests potential for high-performance polymers, though direct studies on the chloride remain unexplored .
Drug Discovery
Ongoing research targets multi-drug resistance reversal agents using trimethoxycinnamoyl conjugates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume